Methanesulfonic acid, trifluoro-, 2-(cyclopropylacetyl)phenyl ester
Description
Methanesulfonic acid, trifluoro-, 2-(cyclopropylacetyl)phenyl ester is a trifluoromethanesulfonate (triflate) ester derivative characterized by a phenyl ring substituted at the 2-position with a cyclopropylacetyl group. Triflates are widely used in organic synthesis as highly reactive leaving groups or as intermediates in cross-coupling reactions due to their electron-withdrawing trifluoromethylsulfonyl moiety.
Properties
CAS No. |
646522-76-1 |
|---|---|
Molecular Formula |
C12H11F3O4S |
Molecular Weight |
308.28 g/mol |
IUPAC Name |
[2-(2-cyclopropylacetyl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C12H11F3O4S/c13-12(14,15)20(17,18)19-11-4-2-1-3-9(11)10(16)7-8-5-6-8/h1-4,8H,5-7H2 |
InChI Key |
YGYXKRDJNAAWLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(=O)C2=CC=CC=C2OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, 2-(cyclopropylacetyl)phenyl ester typically involves the reaction of trifluoromethanesulfonic anhydride with a suitable phenyl ester precursor. The reaction is carried out under anhydrous conditions using a solvent such as dichloromethane. The reaction mixture is usually cooled to maintain a low temperature, and a base such as pyridine is added to neutralize the by-products formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, trifluoro-, 2-(cyclopropylacetyl)phenyl ester undergoes various chemical reactions, including:
Esterification: The compound can participate in esterification reactions, forming esters with different alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethanesulfonic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Esterification: Typically involves the use of alcohols and acid catalysts such as sulfuric acid or methanesulfonic acid.
Substitution: Common reagents include nucleophiles like amines, thiols, and halides.
Major Products Formed
Esterification: Produces various esters depending on the alcohol used.
Substitution: Yields substituted products where the trifluoromethanesulfonic acid group is replaced.
Hydrolysis: Results in the formation of carboxylic acids and alcohols.
Scientific Research Applications
Methanesulfonic acid, trifluoro-, 2-(cyclopropylacetyl)phenyl ester has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the development of advanced materials with specific properties.
Electrochemistry: Utilized in the formulation of electrolytes for batteries and other electrochemical devices.
Pharmaceuticals: Investigated for its potential use in drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, 2-(cyclopropylacetyl)phenyl ester involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonic acid group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This property is exploited in esterification, substitution, and other reactions where the compound serves as a key intermediate .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares key properties of Methanesulfonic acid, trifluoro-, 2-(cyclopropylacetyl)phenyl ester with structurally related triflate esters:
Key Observations:
Substituent Effects :
- The cyclopropylacetyl group introduces significant steric bulk and a strained bicyclic system, which may slow nucleophilic substitution compared to less hindered analogs like phenyl triflate . This steric profile could be advantageous in preventing undesired side reactions in multi-step syntheses.
- Electron-withdrawing groups (e.g., triflate itself) increase the electrophilicity of the adjacent carbon, enhancing leaving-group ability. In contrast, electron-donating groups (e.g., methyl in 4-methylphenyl triflate) reduce reactivity but improve stability .
- Ortho-substituted triflates (e.g., 3-hydroxy-2-iodophenyl triflate) exhibit unique regiochemical outcomes in cycloaddition reactions due to steric and electronic effects .
- Synthetic Utility: Phenyl triflate (CAS 17763-67-6) is a standard reagent for Suzuki-Miyaura couplings, whereas 2-isobutyrylphenyl triflate (CAS 646522-83-0) has been utilized in the synthesis of benzannulated products via [2+2] cycloadditions . Iodine-containing triflates (e.g., 2-iodoresorcinol bis(triflate), CAS 514826-78-9) serve as precursors for benzynes, enabling access to polycyclic aromatic frameworks .
Reactivity and Stability Trends
- Thermal Stability :
Triflates with bulky substituents (e.g., cyclopropylacetyl) are generally more thermally stable than smaller analogs due to reduced molecular mobility. However, they may decompose at elevated temperatures via pathways involving cyclopropane ring opening or acyl group fragmentation . - Hydrolytic Sensitivity :
All triflates are moisture-sensitive, but electron-deficient aryl triflates (e.g., nitro-substituted) hydrolyze faster than electron-rich derivatives. The cyclopropylacetyl group’s electron-withdrawing nature may accelerate hydrolysis relative to methyl-substituted analogs . - Catalytic Cross-Coupling :
In Pd-catalyzed reactions, 2-(cyclopropylacetyl)phenyl triflate may exhibit slower oxidative addition rates compared to phenyl triflate due to steric hindrance. However, this could improve selectivity in complex systems .
Biological Activity
Methanesulfonic acid, trifluoro-, 2-(cyclopropylacetyl)phenyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is . It features a trifluoromethyl group and a cyclopropylacetyl moiety, which contribute to its unique pharmacological profile. The presence of the trifluoromethyl group often enhances lipophilicity and metabolic stability, making such compounds attractive for drug development.
Antibacterial Activity
Research indicates that compounds similar to methanesulfonic acid esters exhibit antibacterial properties. For instance, derivatives containing sulfonic acid groups have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membrane integrity or inhibition of key metabolic pathways.
- Case Study : In a study evaluating the antibacterial efficacy of related compounds, methanesulfonic acid derivatives demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Antidepressant and Anxiolytic Effects
Emerging research suggests that methanesulfonic acid esters may also influence neurotransmitter systems. Compounds with similar structures have been identified as ligands for serotonin receptors (5-HT1A and 5-HT7), which are crucial in mood regulation.
- Research Findings : A study highlighted the potential of certain derivatives to act as antidepressants through modulation of serotonin pathways. These compounds exhibited promising results in animal models, showing reduced immobility in forced swim tests, indicative of antidepressant-like effects .
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Binding : The compound may interact with various neurotransmitter receptors, particularly serotonin receptors, influencing mood and anxiety levels.
- Metabolic Pathway Inhibition : Similar compounds have been shown to inhibit phosphodiesterase enzymes (PDE4B and PDE10A), which play a role in cellular signaling pathways related to mood disorders .
- Membrane Disruption : The antibacterial properties may arise from the compound's ability to disrupt bacterial membranes or interfere with essential metabolic processes.
Comparative Analysis of Related Compounds
| Compound Name | Antibacterial Activity | Antidepressant Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Potential | Serotonin receptor modulation |
| Methanesulfonic Acid Derivative A | High | Low | Membrane disruption |
| Methanesulfonic Acid Derivative B | Low | High | Phosphodiesterase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
